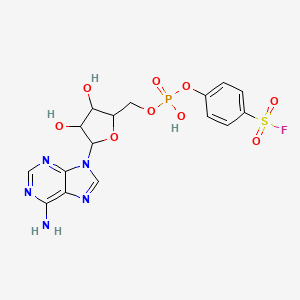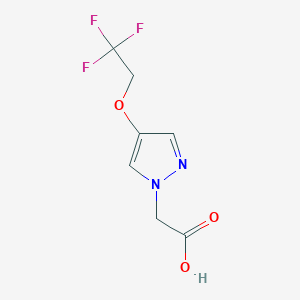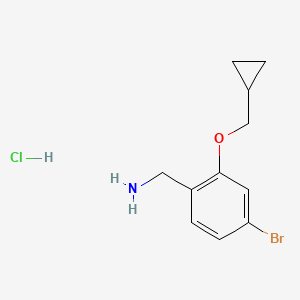
Adenosine-5'-(4-fluorosulfonylphenylphosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine-5’-(4-fluorosulfonylphenylphosphate) is a significant compound in the biomedical field, particularly known for its role in studying the enzymatic activity of protein tyrosine phosphatases (PTPs). This compound is instrumental in research related to diseases such as cancer, autoimmune disorders, and diabetes, where PTP dysregulation is a key factor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine-5’-(4-fluorosulfonylphenylphosphate) typically involves the phosphorylation of adenosine derivatives. The process begins with the protection of the hydroxyl groups on the adenosine molecule, followed by the introduction of the 4-fluorosulfonylphenyl group through a nucleophilic substitution reaction. The final step involves deprotection to yield the desired compound. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reactions.
Industrial Production Methods
Industrial production of Adenosine-5’-(4-fluorosulfonylphenylphosphate) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Adenosine-5’-(4-fluorosulfonylphenylphosphate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonate derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide.
Substitution: Nucleophilic substitution reactions can replace the fluorosulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include sulfonate esters, sulfonamides, and various substituted phenylphosphates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Adenosine-5’-(4-fluorosulfonylphenylphosphate) is extensively used in scientific research due to its ability to inhibit protein tyrosine phosphatases (PTPs). This inhibition is crucial for studying signal transduction pathways involved in cell growth, differentiation, and apoptosis. The compound is also used in:
Chemistry: As a reagent for synthesizing other nucleotide analogs.
Biology: To investigate cellular signaling mechanisms.
Medicine: In the development of therapeutic agents targeting PTPs for treating diseases like cancer and autoimmune disorders.
Industry: For quality control and assay development in pharmaceutical research.
Mechanism of Action
The mechanism by which Adenosine-5’-(4-fluorosulfonylphenylphosphate) exerts its effects involves the inhibition of protein tyrosine phosphatases. The compound binds to the active site of PTPs, preventing the dephosphorylation of tyrosine residues on target proteins. This inhibition disrupts signaling pathways that regulate cell proliferation and survival, making it a valuable tool for studying diseases characterized by abnormal PTP activity.
Comparison with Similar Compounds
Similar Compounds
- Adenosine-5’-(4-chlorosulfonylphenylphosphate)
- Adenosine-5’-(4-bromosulfonylphenylphosphate)
- Adenosine-5’-(4-methylsulfonylphenylphosphate)
Uniqueness
Adenosine-5’-(4-fluorosulfonylphenylphosphate) is unique due to its specific fluorosulfonyl group, which provides distinct reactivity and binding properties compared to its analogs. This uniqueness makes it particularly effective in inhibiting PTPs and useful in a wide range of biochemical and medical research applications.
Properties
IUPAC Name |
[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl (4-fluorosulfonylphenyl) hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN5O9PS/c17-33(27,28)9-3-1-8(2-4-9)31-32(25,26)29-5-10-12(23)13(24)16(30-10)22-7-21-11-14(18)19-6-20-15(11)22/h1-4,6-7,10,12-13,16,23-24H,5H2,(H,25,26)(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAQYRFZVLMXRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN5O9PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4'-bromo-[1,1'-biphenyl]-2-yl)ethanesulfonamide](/img/structure/B12068193.png)

![5-(7,8-Dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal](/img/structure/B12068196.png)


![4-[(4-Bromobenzenesulfonyl)methyl]piperidine](/img/structure/B12068219.png)






![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-4-methylpentanoic acid](/img/structure/B12068272.png)
![3-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12068276.png)
